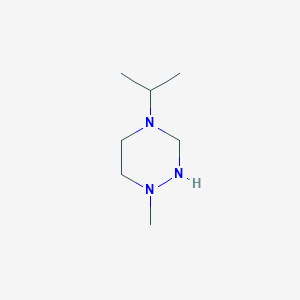![molecular formula C13H12ClN B14146818 4'-Chloro-2-methyl[1,1'-biphenyl]-3-amine CAS No. 172975-99-4](/img/structure/B14146818.png)
4'-Chloro-2-methyl[1,1'-biphenyl]-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Chloro-2-methyl[1,1’-biphenyl]-3-amine is an organic compound with the molecular formula C13H12ClN It is a derivative of biphenyl, where the biphenyl core is substituted with a chlorine atom at the 4’ position, a methyl group at the 2 position, and an amine group at the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2-methyl[1,1’-biphenyl]-3-amine can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. The starting material, 4’-Chloro-2-methyl[1,1’-biphenyl], undergoes a substitution reaction with an amine source under basic conditions to introduce the amine group at the 3 position. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of 4’-Chloro-2-methyl[1,1’-biphenyl]-3-amine may involve a multi-step process starting from commercially available biphenyl derivatives. The process includes halogenation, methylation, and amination steps, each optimized for high yield and purity. Catalysts and optimized reaction conditions are employed to ensure the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Chloro-2-methyl[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium thiolate (NaSR) in polar aprotic solvents are employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Applications De Recherche Scientifique
4’-Chloro-2-methyl[1,1’-biphenyl]-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a building block in the synthesis of polymers and other functional materials.
Mécanisme D'action
The mechanism of action of 4’-Chloro-2-methyl[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular pathways and processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4’-Chloro-2-methyl[1,1’-biphenyl]
- 2-Methyl[1,1’-biphenyl]-3-amine
- 4’-Chloro[1,1’-biphenyl]-3-amine
Uniqueness
4’-Chloro-2-methyl[1,1’-biphenyl]-3-amine is unique due to the specific combination of substituents on the biphenyl core. The presence of both the chlorine and amine groups at specific positions imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with biological targets and provides a versatile platform for further chemical modifications .
Propriétés
Numéro CAS |
172975-99-4 |
|---|---|
Formule moléculaire |
C13H12ClN |
Poids moléculaire |
217.69 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-2-methylaniline |
InChI |
InChI=1S/C13H12ClN/c1-9-12(3-2-4-13(9)15)10-5-7-11(14)8-6-10/h2-8H,15H2,1H3 |
Clé InChI |
DIGJLUAGMWGOKU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1N)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Hexahydrooxireno[f][2]benzofuran-3,5-dione](/img/structure/B14146745.png)
![2-[(12,12-dimethyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetic acid](/img/structure/B14146752.png)


![(4E)-5-methyl-2-(4-nitrophenyl)-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14146762.png)
![Hexahydrooxireno[f][2]benzofuran-3,5-dione](/img/structure/B14146766.png)

![2-[[6-Amino-2-(4-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146776.png)
![N-[4-[(4-methoxybenzoyl)amino]phenyl]-3-methylbenzamide](/img/structure/B14146790.png)

![2-[[6-Amino-2-(3-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146796.png)

![3-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14146806.png)
